molecular formula C22H14O2 B12093413 1,2-Di(naphthalen-1-yl)ethane-1,2-dione CAS No. 3457-41-8

1,2-Di(naphthalen-1-yl)ethane-1,2-dione

Cat. No.: B12093413
CAS No.: 3457-41-8
M. Wt: 310.3 g/mol
InChI Key: BBWHFKLQXLXHNI-UHFFFAOYSA-N
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Description

1,2-Di(naphthalen-1-yl)ethane-1,2-dione is an organic compound with the molecular formula C22H14O2 It is a diketone derivative of naphthalene, characterized by two naphthyl groups attached to a central ethane-1,2-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di(naphthalen-1-yl)ethane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of naphthalene derivatives with ethane-1,2-dione under specific conditions. For instance, a palladium-catalyzed alkenylation reaction of vinylene carbonate with vinyl triflates can be employed to produce 1,2-dioxygenated dienes, which can then undergo further reactions to yield the desired diketone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(naphthalen-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

1,2-Di(naphthalen-1-yl)ethane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Di(naphthalen-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di(naphthalen-2-yl)ethane-1,2-dione: A similar compound with naphthyl groups attached at the 2-position.

    1,2-Di(phenyl)ethane-1,2-dione: A diketone with phenyl groups instead of naphthyl groups.

    1,2-Di(anthracen-1-yl)ethane-1,2-dione: A compound with anthracene groups attached to the ethane-1,2-dione moiety.

Uniqueness

1,2-Di(naphthalen-1-yl)ethane-1,2-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,2-dinaphthalen-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWHFKLQXLXHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282653
Record name 1,2-di(naphthalen-1-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3457-41-8
Record name 1,1'-Binaphthoyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-di(naphthalen-1-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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